2-{[2-(1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile
Overview
Description
2-{[2-(1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile is a complex organic compound featuring an indole moiety, a nitro group, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile typically involves multiple steps. One common method starts with the preparation of the indole derivative, which is then reacted with an appropriate benzonitrile derivative under specific conditions. For instance, the Fischer indole synthesis can be employed to prepare the indole moiety, followed by a nucleophilic substitution reaction to introduce the amino group and the nitro group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors or other advanced techniques to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form different products.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the benzonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Typical reducing agents are hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while oxidation of the indole moiety can produce various oxidized indole derivatives .
Scientific Research Applications
2-{[2-(1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in research to understand the biological activity of indole derivatives and their interactions with various biological targets.
Mechanism of Action
The mechanism of action of 2-{[2-(1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile: This compound features a fluorine atom on the indole ring, which can alter its chemical and biological properties.
2-{[2-(1H-indol-3-yl)ethyl]amino}-5-methylbenzonitrile: The presence of a methyl group instead of a nitro group can significantly change the compound’s reactivity and applications.
Uniqueness
2-{[2-(1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile is unique due to the combination of its indole, nitro, and benzonitrile groups, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various research applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-[2-(1H-indol-3-yl)ethylamino]-5-nitrobenzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c18-10-13-9-14(21(22)23)5-6-16(13)19-8-7-12-11-20-17-4-2-1-3-15(12)17/h1-6,9,11,19-20H,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQWUDBVDQYKBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC3=C(C=C(C=C3)[N+](=O)[O-])C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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